1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride
Overview
Description
“1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride” is a chemical compound . It is a solid substance . The empirical formula is C9H22Cl3N3 and the molecular weight is 278.65 .
Synthesis Analysis
The synthesis of piperazine derivatives, which would include “1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride”, has been a subject of research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride” can be represented by the SMILES string Cl.Cl.Cl.CN1CCN(CC1)C2CCNC2
. The InChI key is IVMWYPBOTNWLLF-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride” is a solid substance . The empirical formula is C9H22Cl3N3 and the molecular weight is 278.65 .
Scientific Research Applications
1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride: Scientific Research Applications
Pharmaceutical Testing: This compound is utilized in pharmaceutical testing to ensure the quality and efficacy of new drugs. It serves as a high-quality reference standard for accurate results, which is crucial in the drug development process .
Medicinal Chemistry: It is involved in medicinal chemistry research, where it may be used as a building block for creating new compounds with potential medicinal properties.
Catalysis in Synthesis: The compound acts as an excellent catalyst for many condensation reactions, which are fundamental processes in chemical synthesis .
Synthetic Applications: As a reagent and building block, it finds applications in various synthetic applications, contributing to the creation of a wide range of chemical products .
Chemical Collection for Early Discovery Researchers: It is provided to researchers as part of a collection of unique chemicals, aiding in the exploration of new compounds and reactions .
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-(pyrrolidin-3-ylmethyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-4-6-13(7-5-12)9-10-2-3-11-8-10;;/h10-11H,2-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNSMRVHFWNHBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-pyrrolidinylmethyl)piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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